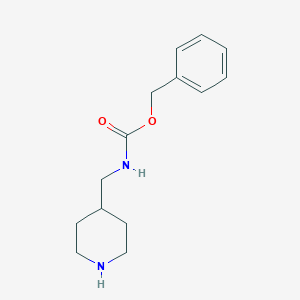
Benzyl (piperidin-4-ylmethyl)carbamate
Overview
Description
Benzyl (piperidin-4-ylmethyl)carbamate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl (piperidin-4-ylmethyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 248.32 g/mol. The compound features a piperidine ring, a benzyl group, and a carbamate functional group, which contribute to its unique chemical properties and biological activities .
This compound primarily acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound can enhance cholinergic transmission, which is particularly relevant in treating neurodegenerative diseases like Alzheimer's disease .
Binding Affinity Studies
Molecular docking studies have indicated that this compound binds effectively to the active site of acetylcholinesterase, suggesting a competitive inhibition mechanism. This interaction prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the brain .
Biological Activities
The biological activities of this compound extend beyond acetylcholinesterase inhibition:
- Neuroprotective Effects : Studies have shown that the compound may have neuroprotective properties, potentially mitigating neuronal damage associated with oxidative stress and inflammation .
- Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its full spectrum of activity.
- Potential Anti-cancer Activity : Some derivatives of piperidine-based compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a potential for further exploration in oncology .
Research Findings and Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Inhibitory Effects on Acetylcholinesterase :
- Neuroprotection in Animal Models :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzyl group + piperidine + carbamate | Acetylcholinesterase inhibitor; neuroprotective |
| Tert-butyl piperidin-4-ylcarbamate | Tert-butyl group instead of benzyl | Reduced potency as an acetylcholinesterase inhibitor |
| 1-benzylpiperidin-3-carboxylic acid | Similar piperidine structure with carboxylic acid | Potential anti-cancer activity |
Properties
IUPAC Name |
benzyl N-(piperidin-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHPVEHRXAKHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564267 | |
| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132431-09-5 | |
| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














